Cas no 56419-18-2 (5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-chromen-4-one)

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-chromen-4-one structure
56419-18-2 structure
Product Name:5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-chromen-4-one
CAS No:56419-18-2
MF:C17H14O7
MW:330.288865566254
CID:1598940
PubChem ID:5745466
Update Time:2025-04-21

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-chromen-4-one
    • 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxychromen-4-one
    • 3',5,7-Trihydroxy-4',8-dimethoxyisoflavone
    • 5,7,3'-Trihydroxy-8,4'-dimethoxyisoflavone
    • DTXSID20204982
    • SCHEMBL6338407
    • 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
    • 56419-18-2
    • LMPK12050434
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-
    • BRN 1354521
    • CHEBI:202445
    • Isoflavone, 3',5,7-trihydroxy-4',8-dimethoxy
    • Inchi: 1S/C17H14O7/c1-22-13-4-3-8(5-10(13)18)9-7-24-17-14(15(9)21)11(19)6-12(20)16(17)23-2/h3-7,18-20H,1-2H3
    • InChI Key: GWHLXSNSYSNMEV-UHFFFAOYSA-N
    • SMILES: O1C=C(C2C=CC(=C(C=2)O)OC)C(C2C(=CC(=C(C1=2)OC)O)O)=O

Computed Properties

  • Exact Mass: 330.07400
  • Monoisotopic Mass: 330.07395278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • PSA: 109.36000
  • LogP: 2.59400

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-chromen-4-one Related Literature

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